Cas no 952182-77-3 (Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate)
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate
- Ethyl4-(4-chlorobenzoyl)isoxazole-3-carboxylate
- Ethyl 4-(4-chlorobenzoyl)isoxazole-3-carboxylate
- MFCD09152754
- NA-0710
- 952182-77-3
- AKOS005073631
- ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate
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- MDL: MFCD09152754
- Inchi: 1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
- InChI Key: MPFYSHFHHDAGSD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=CON=C1C(=O)OCC)=O
Computed Properties
- Exact Mass: 279.0298355g/mol
- Monoisotopic Mass: 279.0298355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 69.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 86-88°
- Boiling Point: 413.6±35.0 °C at 760 mmHg
- Flash Point: 203.9±25.9 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM310115-1g |
Ethyl 4-(4-chlorobenzoyl)isoxazole-3-carboxylate |
952182-77-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM310115-5g |
Ethyl 4-(4-chlorobenzoyl)isoxazole-3-carboxylate |
952182-77-3 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB257643-500 mg |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate; 95% |
952182-77-3 | 500MG |
€203.30 | 2023-02-05 | ||
| abcr | AB257643-1 g |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate; 95% |
952182-77-3 | 1g |
€299.00 | 2023-02-05 | ||
| abcr | AB257643-5 g |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate; 95% |
952182-77-3 | 5g |
€821.00 | 2023-02-05 | ||
| abcr | AB257643-10 g |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate; 95% |
952182-77-3 | 10g |
€1,343.00 | 2023-02-05 | ||
| abcr | AB257643-500mg |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-77-3 | 95% | 500mg |
€208.00 | 2024-04-16 | |
| abcr | AB257643-1g |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-77-3 | 95% | 1g |
€318.00 | 2025-04-14 | |
| abcr | AB257643-5g |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, 95%; . |
952182-77-3 | 95% | 5g |
€882.00 | 2025-04-14 | |
| A2B Chem LLC | AI78007-1mg |
ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate |
952182-77-3 | >95% | 1mg |
$189.00 | 2024-07-18 |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Suppliers
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate (CAS No. 952182-77-3): A Comprehensive Overview
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, identified by its CAS number 952182-77-3, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of isoxazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate incorporates a benzoic acid moiety linked to an isoxazole ring, which is further esterified with an ethyl group. This unique configuration imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate involves a multi-step process that typically begins with the preparation of the isoxazole core. The introduction of the 4-chlorobenzoyl group and subsequent esterification with ethanol are critical steps that define the compound's final structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also ensure the compound's suitability for downstream applications.
In recent years, isoxazole derivatives have been extensively studied for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The benzoic acid moiety in Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate contributes to its ability to interact with biological targets such as enzymes and receptors. Furthermore, the presence of the chloro substituent on the benzoyl group can influence electronic properties and binding affinity, making it a versatile tool for medicinal chemists.
One of the most compelling aspects of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is its role in developing novel therapeutic agents. Researchers have explored its derivatives as inhibitors of key enzymes involved in metabolic pathways relevant to diseases like diabetes and obesity. For instance, modifications to the isoxazole ring have led to compounds with enhanced potency and selectivity against targets such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings highlight the compound's potential as a lead structure for drug development.
The pharmacokinetic properties of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate are also of great interest. Studies have demonstrated that this compound exhibits favorable solubility and stability under physiological conditions, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, its bioavailability has been assessed in preclinical models, revealing promising results that support further investigation into its therapeutic potential.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify promising candidates for drug development. In this context, Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been utilized as a starting point for designing novel analogs with improved pharmacological properties. Molecular docking studies have shown that derivatives of this compound can effectively bind to biological targets, suggesting their potential as lead compounds for further optimization.
The role of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable building block for synthesizing more complex molecules with tailored biological activities. For example, researchers have incorporated this scaffold into peptidomimetics designed to modulate protein-protein interactions relevant to diseases such as Alzheimer's and Parkinson's. These efforts underscore the compound's versatility and importance in drug discovery.
The environmental impact of synthesizing and utilizing Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is another consideration that has garnered attention. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at promoting environmentally responsible practices in pharmaceutical manufacturing.
In conclusion, Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate (CAS No. 952182-77-3) represents a significant advancement in pharmaceutical chemistry due to its unique structure and diverse biological activities. Its potential applications in treating various diseases, coupled with its role as a versatile scaffold for drug development, make it a cornerstone in modern medicinal chemistry research. As scientific understanding continues to evolve, further exploration of this compound and its derivatives promises to yield innovative therapeutic solutions.
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